3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane
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Overview
Description
3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a cyclopropyl group, a phenyl group, and an oxa-azabicycloheptane core. The molecular formula of this compound is C14H17NO, and it has a molecular weight of 215.29 g/mol .
Preparation Methods
The synthesis of 3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane can be achieved through various synthetic routes. One common method involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . This reaction typically requires specific reaction conditions, including controlled temperature and pressure, to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropyl and phenyl groups, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: This compound may be used in the development of new biochemical assays or as a probe to study biological pathways.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The cyclopropyl and phenyl groups may facilitate binding to enzymes or receptors, while the oxa-azabicycloheptane core can influence the compound’s overall stability and reactivity. Detailed studies on its mechanism of action are limited, but it is likely that this compound modulates biological activity through its unique structural features .
Comparison with Similar Compounds
Similar compounds to 3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane include:
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: This compound shares the oxa-azabicycloheptane core but has different substituents, leading to variations in reactivity and applications.
7-Azabicyclo[4.1.0]heptane:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H17NO |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
3-cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C14H17NO/c1-2-4-11(5-3-1)14-8-9-15(12-6-7-12)10-13(14)16-14/h1-5,12-13H,6-10H2 |
InChI Key |
BXENOLFXUWXSMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC3(C(C2)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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